molecular formula C13H12O4 B049030 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one CAS No. 15771-06-9

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Cat. No. B049030
Key on ui cas rn: 15771-06-9
M. Wt: 232.23 g/mol
InChI Key: ZGEXYNBHYVEWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04723002

Procedure details

232 g (1 mol) of 2-(hydroxymethyl)-5-(phenylmethoxy)-4H-pyran-4-one was put into a 10 l stirring flask containing 6.6 l of acetone and 400 ml of water. The clear solution was cooled to +5° C. by means of an ice bath. While maintaining the temperature at +5° C. to 10° C., 640 ml of Jones reagent (202 g CrO3, 600 ml water, 174 ml H2SO4) was added dropwise over a period of 1 hour. Stirring was continued for 2 hours without cooling. The reaction mixture was filtered through a glass frit and the dark green residue washed with 500 ml of acetone. The filtrate was then evaporated until all of the acetone was removed. To the aqueous, partly crystalline product was added 1.2 l of methanol, and this mixture was then heated to its boiling point. The resulting clear dark green solution was placed in an ice bath and the product allowed to crystallize. The crystalline product was filtered and washed with 500 ml of a cold solvent mixture consisting of 250 ml of methanol +250 ml of water and finally dried. Yield: 195 g. From the mother liquor, a further 5% of the product could be isolated.
Quantity
232 g
Type
reactant
Reaction Step One
Quantity
6.6 L
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Jones reagent
Quantity
640 mL
Type
reactant
Reaction Step Three
Yield
5%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:4][CH:5]=[C:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:7](=[O:9])[CH:8]=1.CC(C)=[O:20].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>O>[O:9]=[C:7]1[C:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:5][O:4][C:3]([C:2]([OH:20])=[O:1])=[CH:8]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
232 g
Type
reactant
Smiles
OCC=1OC=C(C(C1)=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
6.6 L
Type
reactant
Smiles
CC(=O)C
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Three
Name
Jones reagent
Quantity
640 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirring flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The clear solution was cooled to +5° C. by means of an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature at +5° C. to 10° C.
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a glass frit
WASH
Type
WASH
Details
the dark green residue washed with 500 ml of acetone
CUSTOM
Type
CUSTOM
Details
The filtrate was then evaporated until all of the acetone
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
To the aqueous, partly crystalline product was added 1.2 l of methanol
TEMPERATURE
Type
TEMPERATURE
Details
this mixture was then heated to its boiling point
CUSTOM
Type
CUSTOM
Details
The resulting clear dark green solution was placed in an ice bath
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
The crystalline product was filtered
WASH
Type
WASH
Details
washed with 500 ml of a cold solvent mixture
CUSTOM
Type
CUSTOM
Details
finally dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1C=C(OC=C1OCC1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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